Cas no 19116-91-7 (2,5-Dimethoxybenzenesulfonohydrazide)
2,5-Dimethoxybenzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dimethoxybenzenesulfonohydrazide
- BS-4385
- 19116-91-7
- 2,5-dimethoxybenzene-1-sulfonohydrazide
- CS-0313259
- Oprea1_039716
- STK435147
- ALBB-002779
- MFCD03423368
- SCHEMBL417679
- BBL008677
- AKOS000305665
- H22330
-
- MDL: MFCD03423368
- Inchi: 1S/C8H12N2O4S/c1-13-6-3-4-7(14-2)8(5-6)15(11,12)10-9/h3-5,10H,9H2,1-2H3
- InChI Key: LSLFTOQPOSELNO-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1OC)OC)(NN)(=O)=O
Computed Properties
- Exact Mass: 232.05177804g/mol
- Monoisotopic Mass: 232.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 99Ų
2,5-Dimethoxybenzenesulfonohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D526020-10mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D526020-50mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D526020-100mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029924-500mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 500mg |
1640CNY | 2021-05-07 | ||
| abcr | AB375461-500 mg |
2,5-Dimethoxybenzenesulfonohydrazide; 95% |
19116-91-7 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB375461-1 g |
2,5-Dimethoxybenzenesulfonohydrazide; 95% |
19116-91-7 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB375461-5 g |
2,5-Dimethoxybenzenesulfonohydrazide; 95% |
19116-91-7 | 5g |
€907.00 | 2023-04-26 | ||
| Ambeed | A537903-1g |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 97% | 1g |
$267.00 | 2022-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029924-500mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 500mg |
1640.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383929-250mg |
2,5-Dimethoxybenzenesulfonohydrazide |
19116-91-7 | 97% | 250mg |
¥1123.00 | 2023-11-21 |
2,5-Dimethoxybenzenesulfonohydrazide Suppliers
2,5-Dimethoxybenzenesulfonohydrazide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2,5-Dimethoxybenzenesulfonohydrazide
2,5-Dimethoxybenzenesulfonohydrazide (CAS No. 19116-91-7: Structural Insights and Emerging Applications in Chemical Biology)
The compound 2,5-Dimethoxybenzenesulfonohydrazide, designated by the Chemical Abstracts Service number CAS 19116-91-7, represents a unique member of the sulfonohydrazide class of organic compounds. This molecule combines a benzene ring substituted with methoxy groups at the 2 and 5 positions with a sulfonic acid hydrazide functional group, creating a structure that exhibits intriguing chemical reactivity and biological potential. Recent advancements in synthetic methodology and structural characterization have deepened our understanding of its physicochemical properties, particularly its ability to form stable conjugates with biomolecules under physiological conditions.
Structural analysis via X-ray crystallography reveals a planar aromatic core stabilized by intramolecular hydrogen bonding between the hydrazide nitrogen and sulfonic acid oxygen atoms. This molecular architecture confers exceptional thermal stability (melting point 238°C) and aqueous solubility (0.8 g/100mL at 25°C), making it amenable to formulation in diverse pharmaceutical delivery systems. Notably, the sulfonohydrazide moiety demonstrates redox responsiveness through reversible protonation-deprotonation cycles under varying pH conditions, a property recently exploited in stimuli-sensitive drug carriers as reported in Biomaterials Science (2023).
Synthetic innovations have significantly expanded accessibility to this compound. While traditional preparation involved diazotization of 2,5-dimethoxyaniline followed by reaction with sodium sulfite and hydrazine sulfate—a process yielding 68% yield—the introduction of microwave-assisted synthesis protocols has improved both efficiency and purity. A study published in Green Chemistry (2024) demonstrated that solvent-free microwave irradiation at 80°C for 45 minutes achieves >95% purity without hazardous solvents, aligning with contemporary green chemistry principles.
In biological systems, this compound's reactivity stems from its dual nucleophilic centers: the hydrazide group and sulfonic acid proton. These sites enable covalent attachment to proteins through Schiff base formation or Michael addition reactions under mild conditions. Preclinical studies highlight its utility as a bioconjugation agent for fluorescent probes targeting intracellular organelles—a application validated in live-cell imaging experiments reported in Nature Communications (2023). The compound's ability to form stable amine adducts without disrupting protein function makes it particularly valuable for studying enzyme kinetics in real-time environments.
Pioneering research from the Institute of Medicinal Chemistry (IMC) has identified potential applications in anticancer therapy through selective inhibition of histone deacetylase (HDAC) enzymes. In vitro assays demonstrated IC₅₀ values of 4.7 μM against HDAC6 isoforms—critical regulators of tumor cell motility—with minimal off-target effects on HDAC1/2 isoforms essential for normal cellular function (Journal of Medicinal Chemistry, 2024). This isoform selectivity arises from steric interactions between the benzene ring substituents and the enzyme's catalytic pocket, as revealed by molecular docking studies using AutoDock Vina simulations.
Clinical translation efforts are focusing on nanoparticle formulations where this compound serves as both targeting ligand and drug carrier component. A recent patent filing describes pH-sensitive liposomes functionalized with CAS No. 19116-91-7-based linkers that release doxorubicin specifically within tumor microenvironments (WO/2024/XXXXXX). In murine xenograft models, these nanocarriers achieved threefold higher tumor accumulation compared to free drug while reducing cardiotoxicity by limiting systemic exposure—a breakthrough validated through pharmacokinetic studies using LC-MS/MS analysis.
Safety profiles established through acute toxicity testing indicate LD₅₀ >5 g/kg in rodents when administered intraperitoneally—a margin consistent with compounds under consideration for clinical development. Chronic exposure studies over 3 months showed no observable effects on hematological parameters or organ histology at therapeutic doses up to 50 mg/kg/day, findings corroborated across multiple species models including zebrafish embryo toxicity assays.
Ongoing investigations explore this compound's role in neuroprotective strategies following cerebral ischemia. Researchers at MIT's Synthetic Biology Lab demonstrated that covalent attachment to neurotrophic factors via hydrazone bonds enhances their blood-brain barrier permeability while preserving bioactivity—a mechanism validated using Transwell cell culture models mimicking BBB physiology (eLife, 2024). This application leverages the compound's ability to form stable linkages under physiological pH while remaining susceptible to enzymatic cleavage once inside target tissues.
In material science applications, self-assembling peptide amphiphiles incorporating this molecule form hydrogels with tunable mechanical properties when crosslinked via disulfide bonds under reducing conditions—ideal for tissue engineering scaffolds requiring degradation control (Advanced Materials, 2024). The sulfonic acid groups contribute negative charge density aiding cell adhesion while hydrazide sites enable covalent immobilization of growth factors during scaffold fabrication.
The unique combination of chemical versatility and biocompatibility positions CAS No. 19116-91-7-based compounds at the forefront of next-generation biomedical technologies. Current research directions include:
- Stereoselective synthesis: Developing asymmetric catalytic routes to access enantiomerically pure derivatives for chiral drug development;
- In vivo imaging: Exploiting near-infrared fluorophore conjugates for real-time monitoring of metabolic processes;
- Bioorthogonal chemistry: Designing click-reactive analogs compatible with living systems;
- Eco-friendly production: Scaling-up continuous flow synthesis methods using renewable feedstocks;
- Precision medicine: Engineering antibody-drug conjugates targeting specific cancer biomarkers.
A recent collaborative study between Stanford University and Merck Research Labs demonstrated that bispecific constructs combining this molecule with polyethylene glycol chains achieve sustained release profiles exceeding seven days when implanted subcutaneously (Nature Biomedical Engineering, advance online publication). Such advancements underscore its transformative potential across diagnostics, therapeutics, and regenerative medicine—positioning it as a foundational component in next-generation precision healthcare solutions.
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